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Compound of Interest

Compound Name: 6-Fluoroquinolin-2-amine

Cat. No.: B1339043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-Fluoroquinolin-2-amine. While a definitive, published spectrum for this

specific molecule is not readily available in public databases, this document compiles predicted

and characteristic data based on the analysis of closely related quinoline derivatives and

general principles of spectroscopic interpretation. The information herein is intended to serve

as a reference for the identification and characterization of 6-Fluoroquinolin-2-amine in a

research and development setting.

Introduction
6-Fluoroquinolin-2-amine is a heterocyclic aromatic amine with potential applications in

medicinal chemistry and materials science. Accurate structural elucidation and purity

assessment are critical for any application, necessitating a thorough understanding of its

spectroscopic properties. This guide covers the key analytical techniques for its

characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 6-Fluoroquinolin-2-amine.

These values are derived from established chemical shift correlations, characteristic infrared

absorption frequencies, and predictable mass fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-Fluoroquinolin-2-amine

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

NH₂ 5.0 - 6.0 Broad Singlet -

H-3 6.7 - 6.9 Doublet 8.5 - 9.5

H-4 7.7 - 7.9 Doublet 8.5 - 9.5

H-5 7.5 - 7.7 Doublet of Doublets 9.0 - 10.0, 2.5 - 3.0

H-7 7.2 - 7.4
Doublet of Doublets of

Doublets

9.0 - 10.0, 8.5 - 9.5,

2.5 - 3.0

H-8 7.8 - 8.0 Doublet of Doublets 8.5 - 9.5, 5.0 - 6.0

Table 2: Predicted ¹³C NMR Data for 6-Fluoroquinolin-2-amine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 158 - 162

C-3 110 - 114

C-4 135 - 139

C-4a 147 - 151

C-5 118 - 122 (d, J≈20-25 Hz)

C-6 155 - 160 (d, J≈240-250 Hz)

C-7 115 - 119 (d, J≈20-25 Hz)

C-8 128 - 132 (d, J≈5-10 Hz)

C-8a 130 - 134

Infrared (IR) Spectroscopy
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Table 3: Characteristic IR Absorption Bands for 6-Fluoroquinolin-2-amine

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450 - 3300 Medium - Strong

N-H Stretch

(asymmetric &

symmetric)

Primary Amine

3100 - 3000 Medium C-H Stretch Aromatic

1650 - 1580 Medium - Strong N-H Bend Primary Amine

1620 - 1450 Medium - Strong C=C and C=N Stretch
Aromatic/Heterocyclic

Rings

1335 - 1250 Strong C-N Stretch Aromatic Amine

1250 - 1150 Strong C-F Stretch Aryl Fluoride

900 - 675 Strong
C-H Bend (out-of-

plane)
Aromatic

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 6-Fluoroquinolin-2-amine

Parameter Value

Molecular Formula C₉H₇FN₂

Exact Mass 162.0593

Molecular Ion [M]⁺ m/z 162

Key Fragment Ions m/z 135 ([M-HCN]⁺), m/z 134 ([M-N₂H]⁺)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 6-
Fluoroquinolin-2-amine.
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NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 6-Fluoroquinolin-2-amine.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard single-pulse proton spectrum.

Typical parameters:

Spectral Width: -2 to 12 ppm

Pulse Width: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters:

Spectral Width: 0 to 180 ppm

Pulse Program: Proton-decoupled with NOE
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

IR Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for

its simplicity and minimal sample preparation.

Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry

KBr powder and pressing it into a transparent disk.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:
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The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by Gas Chromatography (GC).

Use a standard electron ionization energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source or introduce it via Liquid

Chromatography (LC).

Operate in positive ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

Data Analysis:

Identify the molecular ion peak (or the [M+H]⁺ peak in ESI).

Analyze the fragmentation pattern to confirm the structure. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition of the molecular

ion and key fragments.
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Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound like 6-Fluoroquinolin-2-amine.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

synthesized compound.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoroquinolin-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339043#spectroscopic-data-for-6-fluoroquinolin-2-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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